molecular formula C20H13N3O4 B11277624 N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-nitrobenzamide

N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-nitrobenzamide

Cat. No.: B11277624
M. Wt: 359.3 g/mol
InChI Key: WDDLFFNESRTDJR-UHFFFAOYSA-N
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Description

N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-nitrobenzamide is a synthetic organic compound that features a benzoxazole ring fused to a phenyl group, which is further connected to a nitrobenzamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-nitrobenzamide typically involves the condensation of 2-aminophenol with a suitable benzoyl chloride derivative to form the benzoxazole ring. This intermediate is then reacted with 3-nitrobenzoyl chloride under basic conditions to yield the final product . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-nitrobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Electrophilic reagents such as halogens or nitrating agents under acidic conditions.

Major Products

    Reduction: The major product is the corresponding amine derivative.

    Substitution: Depending on the electrophile used, various substituted benzoxazole derivatives can be obtained.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-nitrobenzamide is unique due to its specific combination of a benzoxazole ring and a nitrobenzamide moiety, which imparts distinct chemical and biological properties. Its ability to induce cell cycle arrest and apoptosis in cancer cells makes it a valuable compound for further research in anticancer therapies .

Properties

Molecular Formula

C20H13N3O4

Molecular Weight

359.3 g/mol

IUPAC Name

N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-nitrobenzamide

InChI

InChI=1S/C20H13N3O4/c24-19(15-8-1-3-10-17(15)23(25)26)21-14-7-5-6-13(12-14)20-22-16-9-2-4-11-18(16)27-20/h1-12H,(H,21,24)

InChI Key

WDDLFFNESRTDJR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4O3)[N+](=O)[O-]

Origin of Product

United States

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